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2-Chloro-4-methoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H8ClN2O. This compound is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position on the pyrimidine ring. Its structure can be depicted as follows:
The unique arrangement of substituents influences its chemical properties and biological activities, making it a subject of interest in various fields of research.
Research indicates that 2-chloro-4-methoxy-6-methylpyrimidine may exhibit significant biological activity, particularly in inhibiting methane monooxygenase, an enzyme crucial for aerobic methane oxidation. This inhibition could impact biochemical pathways related to methane metabolism, potentially influencing environmental and biological systems.
Several synthesis methods have been developed for 2-chloro-4-methoxy-6-methylpyrimidine:
The unique properties of 2-chloro-4-methoxy-6-methylpyrimidine make it valuable in various applications:
Studies on interaction mechanisms suggest that 2-chloro-4-methoxy-6-methylpyrimidine may interact with specific biological targets, leading to alterations in their functions. This interaction is particularly relevant in the context of methane oxidation processes, where it may inhibit key enzymatic activities .
Several compounds share structural similarities with 2-chloro-4-methoxy-6-methylpyrimidine:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-Chloro-4-methylpyrimidine | Lacks methoxy group | Simpler structure; fewer functional groups |
| 2-Chloro-4-methoxypyridine | Lacks methyl group | Different biological activity profile |
| 2-Chloro-6-methylpyridine | Lacks methoxy group | Different reactivity patterns due to substitution |
The uniqueness of 2-chloro-4-methoxy-6-methylpyrimidine lies in its combination of chlorine, methoxy, and methyl substituents on the pyrimidine ring. This specific substitution pattern significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Irritant